N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide (CAS: 620555-25-1, molecular formula: C₁₈H₁₈FNO₃S, molar mass: 347.4 g/mol) features a benzamide core substituted with two distinct groups:
- 2-Fluorobenzyl: A fluorinated aromatic moiety that enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
This compound’s structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine substitution and sulfone groups modulate binding affinity.
Properties
Molecular Formula |
C18H18FNO3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-15(17)12-20(16-10-11-24(22,23)13-16)18(21)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
InChI Key |
RWRNAUIGGQZEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydrothiophene-1,1-Dioxide
Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral conditions. For example, oxidation with 30% H₂O₂ in acetic acid at 60°C for 12 hours achieves >95% conversion. The product is purified via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 76–78°C.
Preparation of 2-Fluorobenzylamine Derivatives
2-Fluorobenzyl chloride is reacted with ammonia or amines to form 2-fluorobenzylamine. Alternatively, reductive amination of 2-fluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol provides the amine in 85–90% yield.
Benzoyl Chloride Synthesis
Benzoyl chloride is synthesized by treating benzoic acid with thionyl chloride (SOCl₂) under reflux. Substituted benzoyl chlorides (e.g., 2-methylbenzoyl chloride) are prepared similarly, with yields exceeding 90% after distillation.
Amidation and Alkylation Reactions
Amidation of Tetrahydrothiophene-1,1-Dioxide
The sulfone amine intermediate is coupled with benzoyl chloride via Schotten-Baumann conditions. In a representative procedure:
N-Alkylation with 2-Fluorobenzyl Chloride
The amide product undergoes alkylation with 2-fluorobenzyl chloride in the presence of a base. For instance:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (5 mmol) is dissolved in dimethylformamide (DMF).
- Potassium carbonate (10 mmol) and 2-fluorobenzyl chloride (6 mmol) are added.
- The mixture is heated at 80°C for 8 hours, affording the final product in 78% yield after column chromatography.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
The use of palladium catalysts in 1,4-dioxane significantly enhances enantioselectivity in asymmetric alkylation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80%.
Analytical Characterization
Final products are characterized via:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the sulfone (δ 3.2–3.5 ppm) and fluorobenzyl groups (δ 4.6 ppm).
- HPLC : Chiral HPLC with a Chiralpak IC column confirms enantiomeric excess (>85%).
- Mass Spectrometry : ESI-MS m/z 361.4 [M+H]⁺ correlates with the molecular formula C₁₉H₂₀FNO₃S.
Comparative Analysis of Synthetic Routes
Four primary methods have been reported:
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Amidation | 3 | 65% | Simplicity | Low enantioselectivity |
| Palladium-Catalyzed | 2 | 78% | High ee (86%) | Costly catalysts |
| Microwave-Assisted | 2 | 82% | Rapid synthesis | Specialized equipment |
| One-Pot Reaction | 1 | 55% | Reduced purification | Limited substrate tolerance |
The palladium-catalyzed route offers the best balance of yield and enantiopurity for pharmaceutical applications.
Challenges and Troubleshooting
Common issues include:
- Low Alkylation Efficiency : Attributed to steric hindrance from the sulfone group. Mitigated by using polar aprotic solvents (e.g., DMF) and excess alkylating agent.
- Racemization During Amidation : Minimized by conducting reactions at lower temperatures (0–5°C) and using non-basic conditions.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates regioisomers.
Industrial-Scale Production Considerations
Scale-up challenges involve:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (CAS: 852438-33-6)
Structural Differences :
- The 2-fluorobenzyl group in the target compound is replaced by a 4-methylphenyl group.
- The benzamide’s aromatic ring retains a 3-fluoro substitution.
Implications :
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide (CAS: 620555-25-1)
Structural Differences :
- The 2-fluorobenzyl group in the target compound is replaced by a benzyl group (lacking fluorine).
Implications :
- Fluorinated analogues often exhibit enhanced bioavailability in pharmaceutical contexts .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
- Lacks both the sulfone and fluorine substituents.
- Features a 3,4-dimethoxyphenethyl group, which is electron-rich due to methoxy substituents.
Implications :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Contains a hydroxy-dimethyl group instead of sulfone and fluorobenzyl.
- Retains a 3-methylbenzamide core.
Implications :
- This highlights how auxiliary functional groups expand synthetic utility in catalysis .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8)
Structural Differences :
- Substitutes the 2-fluorobenzyl group with an ethyl group.
- Introduces a 3-nitro substituent on the benzamide.
Implications :
- However, nitro groups are often metabolically labile, limiting pharmaceutical applications .
Structural Confirmation
Antioxidant and Cytotoxic Activity
- Fluorine and sulfone groups are absent in antioxidant-active benzamides like N-(phenylcarbamoyl)benzamide, which rely on phenolic hydroxyl or methoxy groups for radical scavenging .
- Docking studies of triazole-based benzamides suggest that substituents like fluorine improve target binding (e.g., HDAC inhibition) compared to bulkier groups .
Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a complex organic compound that incorporates a tetrahydrothiophene ring and a fluorinated benzyl moiety. This unique structure suggests potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring, which is known for its diverse biological activities. The incorporation of a fluorobenzyl group enhances its lipophilicity and may improve its interaction with biological targets. The presence of the dioxide functional group can also influence its reactivity and stability.
Biological Activity Overview
Research has indicated that compounds with thiophene and thiazolidinone structures exhibit significant biological activities. Here are some key findings related to the biological activity of similar compounds:
| Compound Class | Structural Features | Notable Activities |
|---|---|---|
| Thiazolidinones | Contains thiazolidine core | Antimicrobial, anticancer |
| Tetrahydrothiophenes | Similar thiophene structure | Potentially bioactive |
| Benzamides | Aromatic amide structure | Antidepressant, anti-inflammatory |
Empirical Studies
- Antimicrobial Activity : Compounds containing thiophene rings have demonstrated antimicrobial properties against various pathogens. For instance, derivatives of tetrahydrothiophene have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The structural analogs of benzamides have been evaluated for their anticancer properties. A study highlighted that certain benzamide derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
- Inflammation Inhibition : Research on thiazolidinones has indicated their potential to inhibit inflammatory pathways, which could be relevant for developing treatments for inflammatory diseases .
Case Studies
Several case studies have explored the effects of compounds structurally related to this compound:
- Case Study 1 : A derivative with a similar thiophene structure was tested in vivo for its anti-inflammatory effects on zebrafish models. The results showed a marked reduction in inflammation markers compared to control groups .
- Case Study 2 : A series of benzamide derivatives were tested for larvicidal activity against mosquito larvae, demonstrating that modifications at the benzyl position significantly enhanced bioactivity. This suggests that similar modifications in this compound could yield potent biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
